molecular formula C31H48O12 B11930526 Simvastatin acyl-b-D-glucuronide

Simvastatin acyl-b-D-glucuronide

Cat. No.: B11930526
M. Wt: 612.7 g/mol
InChI Key: PBLYTKVVBICSHZ-DBGCAFMXSA-N
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Description

Simvastatin acyl-β-D-glucuronide is a metabolite formed from simvastatin, a widely used medication for lowering cholesterol levels. This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, showcasing a potent inhibition constant (Ki) of 0.2 nM . The formation of this metabolite is part of the body’s process to metabolize and excrete simvastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .

Industrial Production Methods

Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Simvastatin acyl-β-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Transacylation: Nucleophilic centers on macromolecules.

    Cyclization: Physiological pH conditions.

Major Products Formed

    Hydrolysis: Simvastatin acid and glucuronic acid.

    Transacylation: Acylated proteins or other macromolecules.

    Cyclization: Simvastatin lactone.

Properties

Molecular Formula

C31H48O12

Molecular Weight

612.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1

InChI Key

PBLYTKVVBICSHZ-DBGCAFMXSA-N

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C

Origin of Product

United States

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